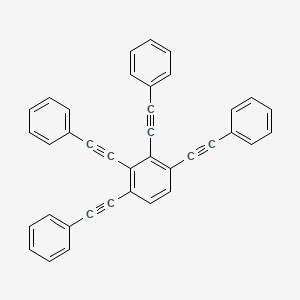
Benzene, 1,2,3,4-tetrakis(phenylethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- is an organic compound with the molecular formula C38H22. It is a derivative of benzene, where four phenylethynyl groups are attached to the benzene ring at the 1, 2, 3, and 4 positions. This compound is known for its unique structural properties and has been studied for various applications in materials science and organic chemistry .
Méthodes De Préparation
The synthesis of Benzene, 1,2,3,4-tetrakis(phenylethynyl)- typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 1,2,3,4-tetrabromobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .
Analyse Des Réactions Chimiques
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of partially or fully hydrogenated products.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong oxidizing agents for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- has been studied for various scientific research applications, including:
Materials Science: This compound is used in the synthesis of nanocrystalline silicon carbide and silicon nitride ceramics.
Organic Electronics: Due to its conjugated structure, this compound is investigated for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Sensors: The unique electronic properties of this compound make it suitable for use in chemical sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of Benzene, 1,2,3,4-tetrakis(phenylethynyl)- is primarily related to its electronic structure. The conjugated system of phenylethynyl groups attached to the benzene ring allows for efficient electron delocalization. This delocalization enhances the compound’s ability to participate in electronic and photonic processes, making it useful in applications such as organic electronics and chemical sensors .
Comparaison Avec Des Composés Similaires
Benzene, 1,2,3,4-tetrakis(phenylethynyl)- can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
272128-91-3 |
|---|---|
Formule moléculaire |
C38H22 |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
1,2,3,4-tetrakis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C38H22/c1-5-13-31(14-6-1)21-25-35-27-28-36(26-22-32-15-7-2-8-16-32)38(30-24-34-19-11-4-12-20-34)37(35)29-23-33-17-9-3-10-18-33/h1-20,27-28H |
Clé InChI |
ISSDXNUDCZVUJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C(C(=C(C=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


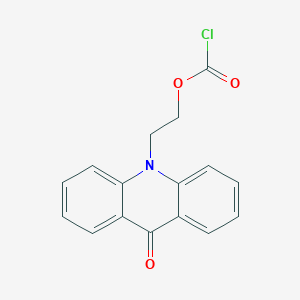
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)
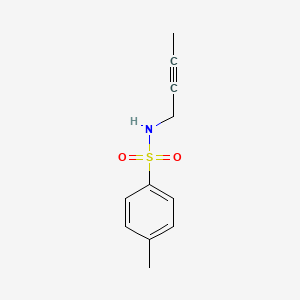
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
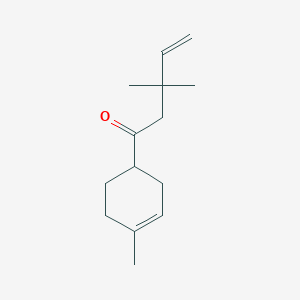
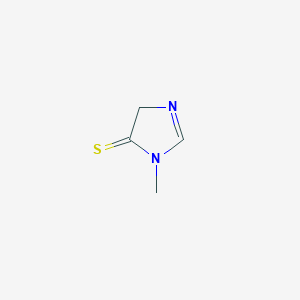

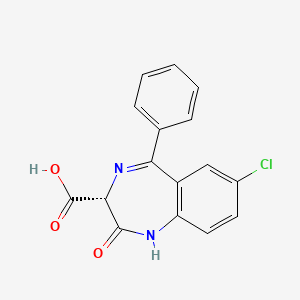
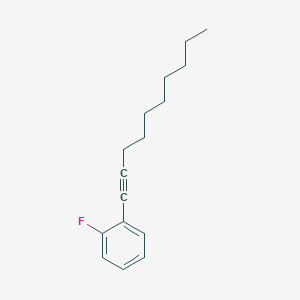
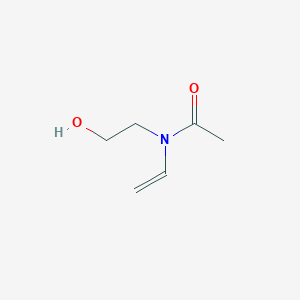
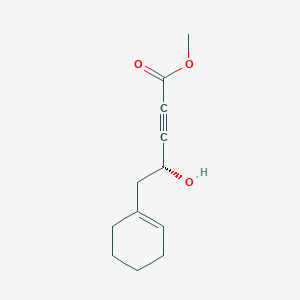
![tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate](/img/structure/B12574199.png)

